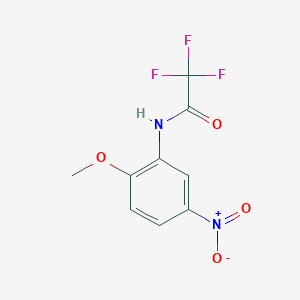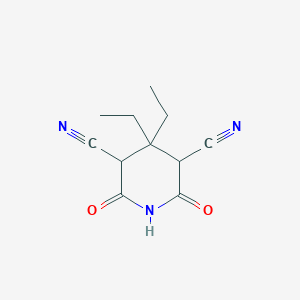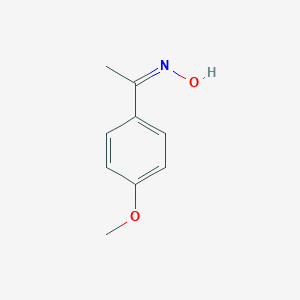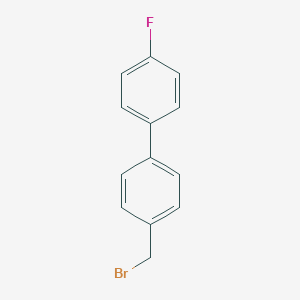![molecular formula C21H14Br2N4O2S2 B185711 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone CAS No. 3434-10-4](/img/structure/B185711.png)
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines. This compound has gained significant attention from the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, inflammation, and pain. It may also work by modulating specific signaling pathways that are involved in the development of neurological disorders.
Effets Biochimiques Et Physiologiques
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone in lab experiments is its potential applications in various research fields. It has been found to have anticancer, anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone. One direction is to further investigate its anticancer properties and determine its efficacy in vivo. Another direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to investigate its potential use as a drug delivery system, as it has been found to have good solubility and stability.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone involves the reaction of 4-bromobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoimidazo[4,5-d]pyridazine in the presence of a base to yield the final product.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone has been found to have potential applications in various research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties, as it has been found to reduce inflammation and pain. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propriétés
Numéro CAS |
3434-10-4 |
|---|---|
Nom du produit |
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone |
Formule moléculaire |
C21H14Br2N4O2S2 |
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H14Br2N4O2S2/c22-14-5-1-12(2-6-14)16(28)9-30-20-18-19(25-11-24-18)21(27-26-20)31-10-17(29)13-3-7-15(23)8-4-13/h1-8,11H,9-10H2,(H,24,25) |
Clé InChI |
RJFIMUJKAWDEPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSC2=NN=C(C3=C2NC=N3)SCC(=O)C4=CC=C(C=C4)Br)Br |
Autres numéros CAS |
3434-10-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



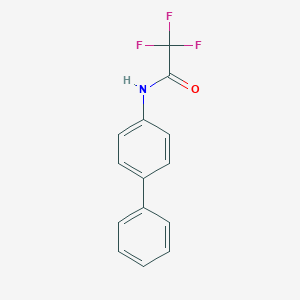
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
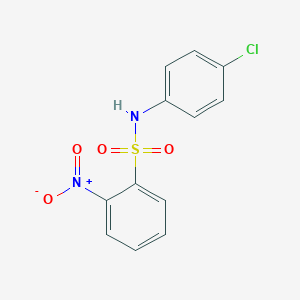

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
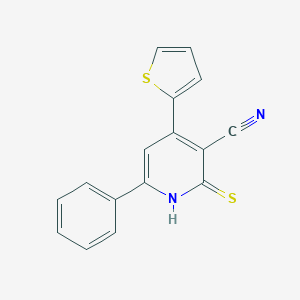
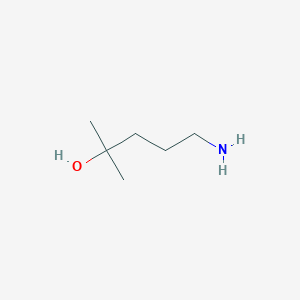
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
